molecular formula C26H23NO5 B11574114 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11574114
M. Wt: 429.5 g/mol
InChI Key: KIESFIJJOKEZTD-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-methoxybenzoyl)-1-benzofuran-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its benzofuran ring and methoxybenzoyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C26H23NO5/c1-16-7-6-10-21(17(16)2)31-15-23(28)27-24-20-8-4-5-9-22(20)32-26(24)25(29)18-11-13-19(30-3)14-12-18/h4-14H,15H2,1-3H3,(H,27,28)

InChI Key

KIESFIJJOKEZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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